molecular formula C17H21ClN2OS B11116904 N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-ethylhexanamide

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-ethylhexanamide

Cat. No.: B11116904
M. Wt: 336.9 g/mol
InChI Key: PFCAIMKBPMFISK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-ethylhexanamide is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This particular compound is characterized by the presence of a 4-chlorophenyl group attached to the thiazole ring, and an ethylhexanamide side chain. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties .

Preparation Methods

The synthesis of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-ethylhexanamide typically involves the formation of the thiazole ring followed by the introduction of the 4-chlorophenyl group and the ethylhexanamide side chain. One common synthetic route involves the cyclization of α-haloketones with thiourea to form the thiazole ring. The reaction conditions often include the use of solvents like ethanol or acetic acid and heating to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-ethylhexanamide can undergo various chemical reactions, including:

Scientific Research Applications

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-ethylhexanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: The compound exhibits antimicrobial and antifungal activities, making it useful in the development of new antibiotics and antifungal agents.

    Medicine: Due to its anti-inflammatory and anticancer properties, it is studied for potential therapeutic applications in treating inflammatory diseases and cancer.

    Industry: The compound is used in the development of agrochemicals, such as pesticides and herbicides.

Mechanism of Action

The mechanism of action of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-ethylhexanamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. For example, the compound may inhibit the activity of bacterial enzymes, leading to antimicrobial effects. In cancer cells, it may interfere with cell signaling pathways, inducing apoptosis (programmed cell death) and inhibiting cell proliferation .

Comparison with Similar Compounds

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-ethylhexanamide can be compared with other thiazole derivatives, such as:

Properties

Molecular Formula

C17H21ClN2OS

Molecular Weight

336.9 g/mol

IUPAC Name

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-ethylhexanamide

InChI

InChI=1S/C17H21ClN2OS/c1-3-5-6-12(4-2)16(21)20-17-19-15(11-22-17)13-7-9-14(18)10-8-13/h7-12H,3-6H2,1-2H3,(H,19,20,21)

InChI Key

PFCAIMKBPMFISK-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)C(=O)NC1=NC(=CS1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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